molecular formula C18H15N3O4S B2803804 N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021136-40-2

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2803804
CAS No.: 1021136-40-2
M. Wt: 369.4
InChI Key: XPUNNUMLSJMLNX-UHFFFAOYSA-N
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Description

N-(6-((2-(3-Methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. Its molecular architecture incorporates pyridazine and furan carboxamide rings, structural motifs frequently investigated in medicinal chemistry for their potential to interact with diverse biological targets . Compounds featuring pyridazine cores have been studied in various therapeutic contexts, including as potential agents against neuronal cancers, highlighting the scaffold's relevance in oncology research . Similarly, the furan carboxamide moiety is a recognized pharmacophore in drug discovery, contributing to the molecular properties necessary for bioactivity . This reagent serves as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), mechanism of action (MoA) studies, and high-throughput screening campaigns. It is intended solely for use in laboratory experiments to further scientific discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-24-13-5-2-4-12(10-13)14(22)11-26-17-8-7-16(20-21-17)19-18(23)15-6-3-9-25-15/h2-10H,11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNNUMLSJMLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the furan ring and the methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Nitro-Substituted Analogs

Compounds 2b and 2c () share a pyrimidin-4(3H)-one core but differ in substituents:

  • 2b : 4-Nitrophenyl group (electron-withdrawing) at the 2-oxoethyl position.
  • 2c: 3-Nitrophenyl group with an additional p-tolylamino substituent.
Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol)
2b 4-Nitrophenyl 82.8 218.3–219.5 383.0814
2c 3-Nitrophenyl 83.2 222.1–224.8 397.0971

The meta-nitro substituent in 2c slightly increases melting point compared to 2b, likely due to altered crystallinity.

Halo- and Methoxy-Substituted Dihydropyridines

Compounds AZ331 and AZ257 () are 1,4-dihydropyridines with furyl and substituted phenyl groups:

  • AZ331 : 4-Methoxyphenyl-2-oxoethylthio group.
  • AZ257 : 4-Bromophenyl-2-oxoethylthio group.

The bromo substituent in AZ257 introduces steric bulk and lipophilicity, whereas the methoxy group in AZ331 enhances solubility. The target compound’s 3-methoxyphenyl group balances lipophilicity and solubility, a critical factor in drug design .

Core Heterocycle Variations

Pyridazine vs. Pyrimidinone and Dihydropyridine
  • 1,4-Dihydropyridines (e.g., AZ331) are redox-active and prone to oxidation, whereas pyridazine derivatives like the target compound offer greater stability under physiological conditions .

Functional Group Comparisons

Furan Carboxamide Derivatives

describes furan-3-carboxamides (e.g., 97e ) with hydrazinyl-2-oxoethyl groups. Unlike the target compound’s pyridazine-linked furan-2-carboxamide, these derivatives exhibit reduced planarity due to the 3-carboxamide orientation, which may affect π-stacking interactions in protein binding .

Trifluoromethyl-Substituted Analog

highlights N-{6-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}furan-2-carboxamide , where the trifluoromethyl group enhances metabolic stability via electron-withdrawing effects. In contrast, the target compound’s methoxy group may improve solubility but could increase susceptibility to oxidative metabolism .

Biological Activity

N-(6-((2-(3-methoxyphenyl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, a furan moiety, and an amide functional group. Its molecular formula is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 385.5 g/mol. The presence of these diverse functional groups suggests a multifaceted interaction profile with biological targets.

Property Value
Molecular FormulaC₁₈H₁₅N₃O₃S
Molecular Weight385.5 g/mol
CAS Number1021136-89-9

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, in vitro assays demonstrated that the compound could inhibit cell proliferation with an IC50 value in the low micromolar range, suggesting significant potency.

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Topoisomerase II: This enzyme is crucial for DNA replication and repair; inhibition can lead to apoptosis in cancer cells.
  • Cell Cycle Arrest: The compound may induce cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, the compound has demonstrated anti-inflammatory effects in various models. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Moreover, preliminary antimicrobial assays suggest that it possesses activity against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications to the core structure can significantly influence its potency and selectivity. For example:

  • Substituent Variations: Altering the methoxy group or introducing additional functional groups can enhance or diminish biological activity.
  • Ring Modifications: Changes to the furan or pyridazine rings can affect binding affinity to target proteins.

Case Studies

Several case studies have explored the biological efficacy of similar compounds within the same structural class:

  • Study on Pyrazole Derivatives: A related study focused on pyrazole derivatives showed promising anticancer activity linked to structural modifications that enhance binding to target kinases .
  • Antifungal Activity Research: Another investigation into related carboxamide derivatives revealed notable antifungal properties, emphasizing the importance of structural diversity in biological efficacy .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepReaction TypeKey ConditionsYield (%)
1Thioether FormationPd(PPh₃)₄, K₂CO₃, DMF, 70°C65–75
2Carboxamide CouplingEDCI/HOBt, DCM, RT80–85

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridazine C-3 substitution) and detects rotamers in the thioethyl chain .
  • HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., oxidized thioether to sulfone) .
  • IR Spectroscopy : Validates carboxamide C=O (1680–1700 cm⁻¹) and furan C-O-C (1250 cm⁻¹) .

Basic: What are the stability profiles and optimal storage conditions?

Answer:

  • Thermal Stability : Degrades above 100°C (TGA/DSC data).
  • pH Sensitivity : Stable at pH 5–7; hydrolyzes in strongly acidic/basic conditions (e.g., t₁/₂ = 12 hrs at pH 2) .
  • Storage : -20°C in amber vials under argon; avoid freeze-thaw cycles to prevent crystallization-induced degradation .

Advanced: How does the compound interact with cyclooxygenase (COX) enzymes, and what methodological approaches validate its inhibitory effects?

Answer:

  • Mechanistic Insight : The 3-methoxyphenyl group may occupy COX-2’s hydrophobic pocket, while the pyridazine-thioether enhances hydrogen bonding .
  • Validation Methods :
    • In vitro Assays : COX-2 IC₅₀ = 0.8 µM (vs. 5.2 µM for COX-1), measured via fluorometric peroxidase activity .
    • Molecular Docking : Glide/SP scoring shows ΔG = -9.2 kcal/mol for COX-2 binding (PDB: 5IKT) .

Q. Table 2: Biological Activity Comparison

Assay TypeTargetResultReference
FluorometricCOX-2IC₅₀ = 0.8 µM
SPRSerum AlbuminKd = 12 µM

Advanced: What computational models predict pharmacokinetics and pharmacodynamics?

Answer:

  • QSAR Models : LogP = 2.1 (predicted via Molinspiration) suggests moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulations (GROMACS) reveal stable binding to COX-2 over 100 ns, with RMSD < 2.0 Å .
  • ADMET Prediction : CYP3A4 inhibition risk (Score = 0.72, admetSAR), necessitating hepatotoxicity assays .

Advanced: Are there contradictions in reported biological activities, and how can they be resolved?

Answer:

  • Contradictions : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM for COX-2) arise from:
    • Assay Variability : Fluorometric vs. colorimetric methods differ in sensitivity .
    • Protein Source : Recombinant human COX-2 vs. murine isoforms .
  • Resolution : Standardize protocols (e.g., recombinant human enzymes, fixed ATP concentrations) and validate with orthogonal assays (e.g., Western blot for PGE₂ suppression) .

Advanced: How does structural modification of the 3-methoxyphenyl group impact target selectivity?

Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups (e.g., -Cl at para): Increase COX-2 selectivity (IC₅₀ = 0.5 µM) but reduce solubility .
    • Methoxy vs. Hydroxy : -OCH₃ enhances metabolic stability (t₁/₂ = 4.5 hrs in liver microsomes) vs. -OH (t₁/₂ = 1.2 hrs) .

Q. Table 3: Selectivity vs. Modifications

SubstituentCOX-2 IC₅₀ (µM)Solubility (mg/mL)
-OCH₃0.80.12
-Cl0.50.08
-OH1.50.35

Advanced: What strategies mitigate off-target interactions in cellular assays?

Answer:

  • Counter-Screening : Test against kinases (e.g., JAK2, EGFR) to rule out promiscuity .
  • Proteome Profiling : Affinity pulldown with biotinylated probes identifies non-COX targets (e.g., carbonic anhydrase IX) .
  • Cellular Context : Use COX-2 knockout cell lines to confirm on-target effects .

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